molecular formula C14H14N6O2 B2965956 (E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-85-9

(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2965956
CAS No.: 303145-85-9
M. Wt: 298.306
InChI Key: ONWBXVMDBXFLGO-UHFFFAOYSA-N
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Description

The compound “(E)-N’-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a methoxyphenyl group and a methanimidamide group .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidines has been reported in the literature . The general method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

  • Rearrangement and Synthetic Approaches : A study detailed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting a novel synthetic route involving C=N bond reduction. This process was demonstrated with compounds including ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, providing insights into the reaction mechanism and structural confirmation through X-ray diffraction data (Lashmanova et al., 2019).

Biological Applications and Potential

  • Antimicrobial and Antifungal Potentials : Research has identified several triazolo[1,5-c]pyrimidines as mediator release inhibitors, which were synthesized through various chemical reactions. These compounds showed promise in pharmacological studies, indicating potential antiasthma applications (Medwid et al., 1990). Additionally, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones exhibited significant antibacterial activity, especially against Gram-positive strains, highlighting their potential as MRSA and VRE inhibitors (Sanad et al., 2021).

Properties

IUPAC Name

N-methoxy-N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-21-11-5-3-10(4-6-11)12-7-8-15-14-18-13(19-20(12)14)16-9-17-22-2/h3-9H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWBXVMDBXFLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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